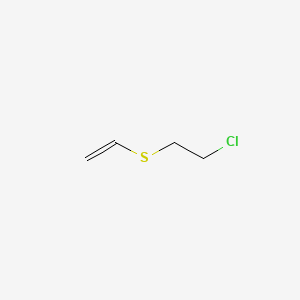
Ethene, ((2-chloroethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl vinyl sulfide is an organic compound with the molecular formula C4H7ClS. It is also known by its IUPAC name, Ethene, [(2-chloroethyl)thio]-. This compound is characterized by the presence of both a chloroethyl group and a vinyl group attached to a sulfur atom .
Vorbereitungsmethoden
2-Chloroethyl vinyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloroethanol with thionyl chloride to form 2-chloroethyl chloride, which is then reacted with sodium sulfide to produce 2-chloroethyl sulfide. Finally, the 2-chloroethyl sulfide is reacted with acetylene to form 2-chloroethyl vinyl sulfide .
Analyse Chemischer Reaktionen
2-Chloroethyl vinyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl vinyl sulfide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a model compound for studying the interactions of sulfur-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl vinyl sulfide involves its interaction with nucleophiles, leading to the formation of various products. The vinyl group allows for addition reactions, while the chloroethyl group can undergo substitution reactions. These interactions are facilitated by the sulfur atom, which acts as a nucleophilic center .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl vinyl sulfide can be compared with other similar compounds, such as:
2-Chloroethyl phenyl sulfide: This compound has a phenyl group instead of a vinyl group, leading to different reactivity and applications.
2-Chloroethyl methyl sulfide: The presence of a methyl group instead of a vinyl group affects its chemical properties and uses.
The uniqueness of 2-Chloroethyl vinyl sulfide lies in its combination of a chloroethyl group and a vinyl group, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
81142-02-1 |
|---|---|
Molekularformel |
C4H7ClS |
Molekulargewicht |
122.62 g/mol |
IUPAC-Name |
1-chloro-2-ethenylsulfanylethane |
InChI |
InChI=1S/C4H7ClS/c1-2-6-4-3-5/h2H,1,3-4H2 |
InChI-Schlüssel |
KCCNHHACDJEDCX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
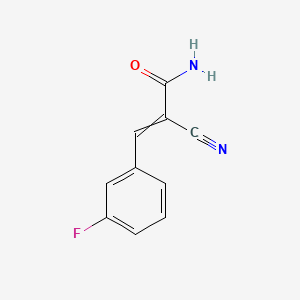
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
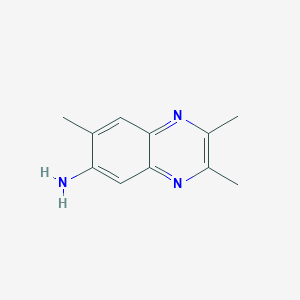
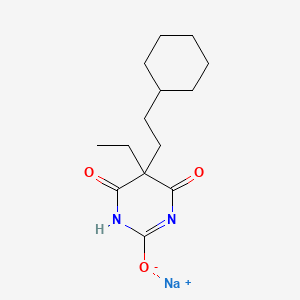
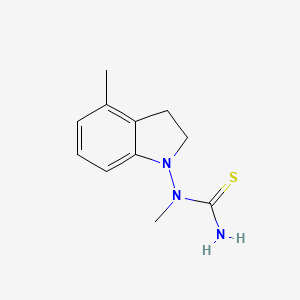
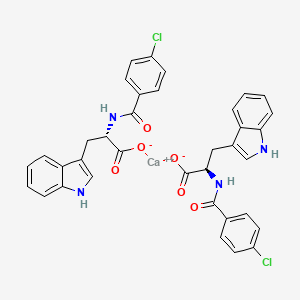
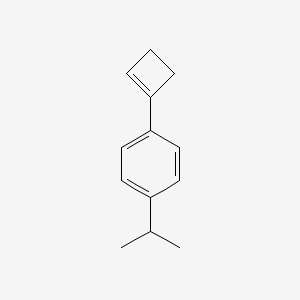
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
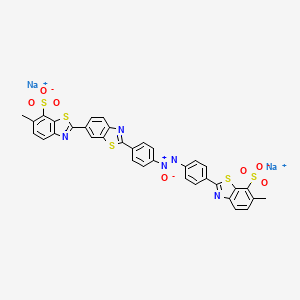
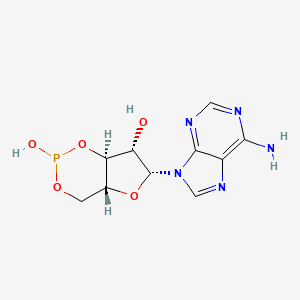
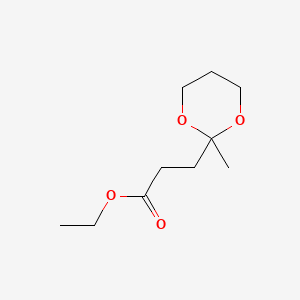
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
